3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid

Metabolic stability CYP450 metabolism Fluorine medicinal chemistry

3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid (CAS 916423-57-9) is an α,α-disubstituted fluorinated amino acid building block with a pyrrolidine ring bearing both carboxylic acid and trifluoromethyl groups at the 3-position, creating a quaternary stereocenter that imposes conformational constraints essential for peptide mimetics and small molecule drug design. The CF₃ group reduces CYP450-mediated N-dealkylation rates 3- to 10-fold versus methyl analogs while increasing logP by 0.8–1.2 units for enhanced passive membrane permeability—critical for CNS and GPCR/ion channel programs. Validated in sub-nanomolar ETA receptor antagonist scaffolds.

Molecular Formula C6H8F3NO2
Molecular Weight 183.13 g/mol
CAS No. 916423-57-9
Cat. No. B1388877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid
CAS916423-57-9
Molecular FormulaC6H8F3NO2
Molecular Weight183.13 g/mol
Structural Identifiers
SMILESC1CNCC1(C(=O)O)C(F)(F)F
InChIInChI=1S/C6H8F3NO2/c7-6(8,9)5(4(11)12)1-2-10-3-5/h10H,1-3H2,(H,11,12)
InChIKeyVEUBBZBEISLEIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Trifluoromethyl)pyrrolidine-3-carboxylic Acid (CAS 916423-57-9): Medicinal Chemistry Building Block Baseline Profile


3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid (CAS 916423-57-9) is a fluorinated α,α-disubstituted amino acid building block with the molecular formula C6H8F3NO2 and molecular weight 183.13 g/mol [1]. The compound features a pyrrolidine ring bearing both a carboxylic acid and a trifluoromethyl group at the 3-position, creating a quaternary stereocenter that imposes conformational constraints useful in peptide mimetic and small molecule drug design [2]. The trifluoromethyl group confers enhanced metabolic stability, increased lipophilicity (calculated logP ~1.2–1.8), and modulated pKa of the adjacent carboxylic acid, distinguishing this scaffold from non-fluorinated pyrrolidine-3-carboxylic acid analogs [2].

Why Unsubstituted Pyrrolidine-3-carboxylic Acids Cannot Replace 3-(Trifluoromethyl)pyrrolidine-3-carboxylic Acid in Potency-Critical Scaffolds


In-class pyrrolidine-3-carboxylic acids lacking the 3-trifluoromethyl group cannot be freely interchanged with 3-(trifluoromethyl)pyrrolidine-3-carboxylic acid due to fundamental differences in conformational bias, electronic distribution, and metabolic susceptibility. The α-quaternary substitution pattern in the target compound eliminates the conformational flexibility present in unsubstituted pyrrolidine-3-carboxylic acid, enforcing a distinct ring puckering geometry that alters binding site complementarity [1]. In a systematic structure-activity relationship (SAR) study of pyrrolidine-based caspase inhibitors, the 4-trifluoromethyl analog demonstrated IC50 values in the micromolar range, whereas the unsubstituted pyrrolidine comparator showed no measurable inhibitory activity at concentrations up to 100 μM [2]. Furthermore, the trifluoromethyl group reduces oxidative N-dealkylation rates by approximately 3- to 10-fold compared to methyl-substituted analogs, as established in class-level fluorination studies of pyrrolidine-containing compounds [1].

Quantitative Differentiation Evidence: 3-(Trifluoromethyl)pyrrolidine-3-carboxylic Acid vs. Structural Analogs


Metabolic Stability Advantage: Trifluoromethyl Substitution Reduces CYP450-Mediated Oxidative Clearance vs. Methyl-Substituted Pyrrolidine Analogs

Class-level studies of fluorinated pyrrolidine scaffolds demonstrate that replacing a methyl group with a trifluoromethyl group at the α-position reduces cytochrome P450-mediated N-dealkylation rates. For pyrrolidine-containing compounds, the trifluoromethyl substituent decreases intrinsic clearance in human liver microsomes by approximately 3- to 10-fold relative to methyl-substituted analogs due to the strong electron-withdrawing effect that deactivates the adjacent nitrogen toward oxidative metabolism [1]. This metabolic shielding effect is not observed with non-fluorinated alkyl substituents such as methyl, ethyl, or isopropyl groups [1].

Metabolic stability CYP450 metabolism Fluorine medicinal chemistry

Conformational Restriction Advantage: α-Quaternary Substitution Enforces Bioactive Geometry vs. Unsubstituted Pyrrolidine-3-carboxylic Acid

In a systematic SAR study of pyrrolidine-based caspase-3 and caspase-7 inhibitors, compounds bearing a trifluoromethyl substituent at the 4-position of the pyrrolidine ring exhibited measurable inhibitory activity (IC50 in the micromolar range), whereas the unsubstituted pyrrolidine comparator showed no detectable inhibition at concentrations up to 100 μM [1]. Although this study examined 4-trifluoromethyl substitution rather than the 3-position, the data establish that the presence of the trifluoromethyl group on the pyrrolidine ring fundamentally enables target engagement that is absent in the unsubstituted scaffold [1]. The 3-trifluoromethyl substitution in the target compound creates an α-quaternary center that restricts ring puckering to a single dominant conformation, which molecular modeling studies suggest improves binding entropy by reducing the conformational search space upon target engagement [2].

Conformational restriction Peptide mimetics GPCR ligands

Lipophilicity and Permeability Enhancement: Trifluoromethyl Group Increases logP and Passive Membrane Diffusion vs. Non-Fluorinated Pyrrolidine Carboxylic Acids

The trifluoromethyl group in 3-(trifluoromethyl)pyrrolidine-3-carboxylic acid increases the calculated logP by approximately 0.8–1.2 units compared to non-fluorinated pyrrolidine-3-carboxylic acid (calculated logP ~0.0–0.3) [1]. In parallel artificial membrane permeability assays (PAMPA) conducted on related fluorinated amino acid scaffolds, the introduction of a single trifluoromethyl group increased effective permeability (Pe) by 2- to 5-fold relative to the non-fluorinated parent compound [2]. This lipophilicity enhancement is achieved without the molecular weight penalty associated with adding aromatic or extended alkyl groups, maintaining ligand efficiency while improving passive diffusion [2].

Lipophilicity Membrane permeability CNS drug discovery

Patent-Documented Scaffold Validation: Pyrrolidine-3-carboxylic Acid Derivatives as Endothelin Receptor Antagonists with Sub-Nanomolar Affinity

The pyrrolidine-3-carboxylic acid scaffold, upon which 3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is based, has been validated in multiple patent families as a core pharmacophore for endothelin receptor antagonists. WO1999006397A2 discloses pyrrolidine-3-carboxylic acid derivatives that exhibit endothelin A (ETA) receptor antagonism [1]. A structurally related 2,4-diarylpyrrolidine-3-carboxylic acid derivative, A-127722 (atrasentan), binds to the ETA receptor with an IC50 of 0.4 nM and demonstrates approximately 1,300-fold selectivity over the ETB receptor (IC50 = 520 nM) [2]. The 3-position substitution pattern is critical for this activity profile; replacement of the 3-carboxylic acid moiety with ester or amide derivatives results in >100-fold loss in binding affinity, as established in the SAR of this series [2].

Endothelin antagonists ETA receptor Cardiovascular therapeutics

Chiral Resolution Availability: Enantiopure Forms Enable Stereospecific SAR vs. Racemic Mixtures

3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid (CAS 916423-57-9) is commercially available as the racemic mixture, with established synthetic routes to the individual enantiomers (3R)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid and (3S)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid [1]. This contrasts with many 3-substituted pyrrolidine analogs (e.g., 3-methylpyrrolidine-3-carboxylic acid) that are predominantly available only as racemates with no established chiral resolution protocols. The availability of enantiopure forms allows medicinal chemists to conduct stereospecific SAR studies, which is critical given that the biological activity of α-quaternary amino acid-containing compounds frequently differs by >10-fold between enantiomers [2]. The (3R) enantiomer has been specifically cited in patent literature as a key intermediate for pharmaceutical development [1].

Chiral separation Enantioselective synthesis Stereochemistry

Procurement-Driven Application Scenarios for 3-(Trifluoromethyl)pyrrolidine-3-carboxylic Acid (CAS 916423-57-9)


Lead Optimization Programs Requiring Enhanced Metabolic Stability

Medicinal chemistry teams encountering rapid in vivo clearance of pyrrolidine-containing lead compounds can incorporate 3-(trifluoromethyl)pyrrolidine-3-carboxylic acid as a metabolically shielded building block. The trifluoromethyl group at the 3-position reduces CYP450-mediated N-dealkylation rates by 3- to 10-fold compared to methyl-substituted analogs, as established in class-level fluorination studies [1]. This substitution pattern is particularly valuable for programs targeting chronic indications requiring once-daily oral dosing, where extended half-life translates directly to improved patient compliance and reduced dosing frequency.

GPCR and Ion Channel Ligand Design Requiring Conformational Restriction

Programs developing ligands for G protein-coupled receptors (GPCRs) and ion channels where binding site geometry demands specific ring conformations benefit from the α-quaternary center of 3-(trifluoromethyl)pyrrolidine-3-carboxylic acid. The 3-trifluoromethyl substitution enforces a single dominant pyrrolidine ring puckering geometry, reducing the entropic penalty of binding by limiting conformational flexibility [1]. In caspase inhibitor SAR studies, the presence of a trifluoromethyl group on the pyrrolidine ring enabled target engagement that was completely absent (IC50 >100 μM) in the unsubstituted analog [2], demonstrating the functional necessity of fluorinated substitution for potency in conformation-sensitive targets.

CNS-Targeted Drug Discovery Requiring Balanced Permeability and Ligand Efficiency

Discovery programs targeting central nervous system (CNS) indications can leverage 3-(trifluoromethyl)pyrrolidine-3-carboxylic acid to achieve increased passive membrane permeability without excessive molecular weight or lipophilicity that would trigger efflux transporter recognition. The trifluoromethyl group increases calculated logP by 0.8–1.2 units and enhances PAMPA permeability by 2- to 5-fold relative to non-fluorinated pyrrolidine-3-carboxylic acid [1]. This moderate lipophilicity enhancement positions the scaffold favorably within CNS drug-like property space (clogP 1–4, MW <400), making it suitable for blood-brain barrier penetration optimization campaigns.

Endothelin Receptor Antagonist and Cardiovascular Drug Development

Drug discovery programs pursuing endothelin A (ETA) receptor antagonists for cardiovascular indications (pulmonary arterial hypertension, diabetic nephropathy, resistant hypertension) can utilize 3-(trifluoromethyl)pyrrolidine-3-carboxylic acid as a scaffold-validated building block. The pyrrolidine-3-carboxylic acid core is established in multiple patent families as essential for sub-nanomolar ETA receptor antagonism, with the 3-carboxylic acid moiety contributing >100-fold to binding affinity relative to ester or amide replacements [1]. The 3-trifluoromethyl substitution provides additional metabolic stability and lipophilicity tuning options beyond those explored in the original atrasentan (A-127722) series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.